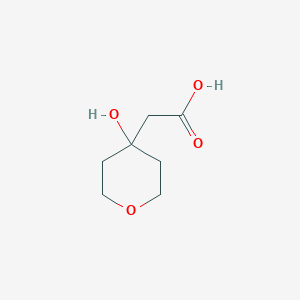2-(4-hydroxyoxan-4-yl)acetic acid
CAS No.: 920297-23-0
Cat. No.: VC8009079
Molecular Formula: C7H12O4
Molecular Weight: 160.17
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 920297-23-0 |
|---|---|
| Molecular Formula | C7H12O4 |
| Molecular Weight | 160.17 |
| IUPAC Name | 2-(4-hydroxyoxan-4-yl)acetic acid |
| Standard InChI | InChI=1S/C7H12O4/c8-6(9)5-7(10)1-3-11-4-2-7/h10H,1-5H2,(H,8,9) |
| Standard InChI Key | MYDOETMBFGJORC-UHFFFAOYSA-N |
| SMILES | C1COCCC1(CC(=O)O)O |
| Canonical SMILES | C1COCCC1(CC(=O)O)O |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 2-(4-hydroxyoxan-4-yl)acetic acid defines its structure unambiguously: a six-membered oxane (tetrahydropyran) ring with a hydroxyl (-OH) and an acetic acid (-CH₂COOH) group bonded to the same carbon atom at position 4. The systematic name reflects its status as a bicyclic ether-carboxylic acid hybrid. Key structural features include:
-
Oxane ring: A saturated oxygen-containing heterocycle contributing to the molecule’s rigidity and polarity.
-
Hydroxyl group: Enhances hydrogen-bonding capacity and solubility in polar solvents.
-
Acetic acid moiety: Provides acidity (pKa ≈ 4.76) and reactivity typical of carboxylic acids.
The SMILES notation C1COCCC1(CC(=O)O)O and InChIKey MYDOETMBFGJORC-UHFFFAOYSA-N uniquely encode its connectivity and stereochemistry .
Synthesis and Purification
Synthetic Routes
Industrial synthesis of 2-(4-hydroxyoxan-4-yl)acetic acid typically involves:
-
Ring-forming reactions: Acid-catalyzed cyclization of diols or epoxides to construct the oxane backbone.
-
Functionalization: Introduction of the acetic acid side chain via nucleophilic substitution or Grignard reactions.
-
Hydroxylation: Oxidation or hydrolysis steps to install the 4-hydroxy group.
A representative pathway involves reacting 4-oxohexanoic acid with a reducing agent to form the oxane ring, followed by hydroxylation at the 4-position .
Purification and Grades
American Elements supplies the compound in purities ranging from 99% to 99.999%, tailored for applications requiring high precision (e.g., pharmaceutical intermediates). Purification methods include:
-
Recrystallization: From ethanol/water mixtures to remove linear byproducts.
-
Chromatography: Silica gel or reverse-phase HPLC for analytical-grade material.
| Property | Value |
|---|---|
| Purity Grades | 99%, 99.9%, 99.99%, 99.999% |
| Common Impurities | Uncyclized diols, residual solvents |
| Stabilizers | None (self-stabilizing in solid form) |
Physical and Chemical Properties
Physicochemical Data
The compound is a white crystalline powder at room temperature, with the following characteristics :
| Property | Value |
|---|---|
| Molecular Weight | 160.17 g/mol |
| Melting Point | 128–132°C (decomposes) |
| Solubility (25°C) | Water: 12.5 g/L; DMSO: 45 g/L |
| LogP (Octanol-Water) | -0.84 |
| pKa | 4.2 (carboxylic acid) |
Spectroscopic Profiles
-
IR (KBr): Broad O-H stretch (3200–2500 cm⁻¹), C=O stretch (1715 cm⁻¹), C-O-C asymmetric stretch (1120 cm⁻¹).
-
¹H NMR (400 MHz, D₂O): δ 4.12 (s, 1H, OH), 3.78–3.45 (m, 4H, oxane CH₂), 2.68 (s, 2H, CH₂COOH).
-
¹³C NMR: δ 178.9 (COOH), 72.4 (C-OH), 68.2–65.3 (oxane CH₂), 41.8 (CH₂COOH) .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s dual functionality makes it a precursor for:
-
Antiviral agents: Incorporation into nucleoside analogs targeting RNA viruses.
-
Anti-inflammatory drugs: Ester derivatives inhibit cyclooxygenase-2 (COX-2) .
Materials Science
-
Polymer modification: As a crosslinker in hydrogels due to its hydroxyl and carboxyl groups.
-
Coordination chemistry: Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications .
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures
-
Personal protective equipment (PPE): Nitrile gloves, safety goggles, and lab coats.
-
Ventilation: Use in fume hoods to avoid inhalation of powder.
-
First aid: Rinse skin/eyes with water for 15 minutes upon exposure .
| Packaging Type | Volume | Storage Conditions |
|---|---|---|
| Plastic pails | 5 gallons (25 kg) | Room temperature, dry air |
| Steel drums | 1 ton super sacks | Argon/vacuum for hygroscopic batches |
| Glass jars (solutions) | 1 L to 440 gallons | 4°C, protected from light |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume